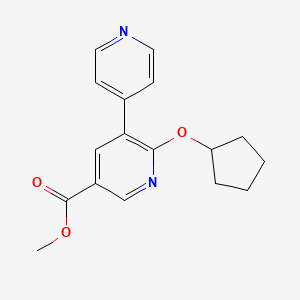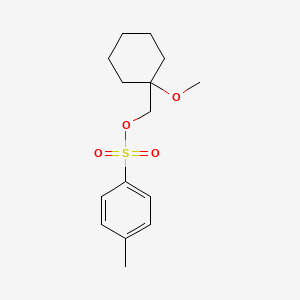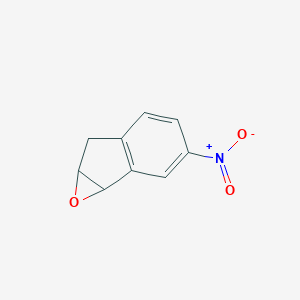
3-(2-Propenyl)-cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Propenyl)-cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with an allyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(2-Propenyl)-cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with allyl bromide, followed by hydrolysis to yield the desired product . Another method includes the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Propenyl)-cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Cyclopentanone or cyclopentanol derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Propenyl)-cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Propenyl)-cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The allyl group can participate in reactions that modify the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: Similar structure but lacks the allyl group.
Allylcyclopentane: Similar structure but lacks the hydroxyl group.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h2,7-9H,1,3-6H2 |
InChI-Schlüssel |
ZSGKITHCXHKYIU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCC(C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyridine,8-fluoro-3-[4-fluoro-3-[(1-methyl-1h-1,2,3-triazol-4-yl)methoxy]phenyl]-7-(trifluoromethyl)-](/img/structure/B8474071.png)
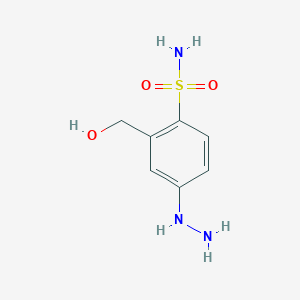
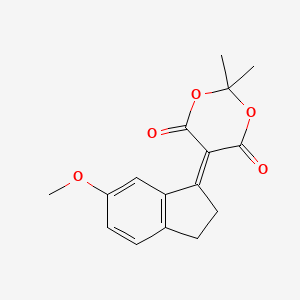
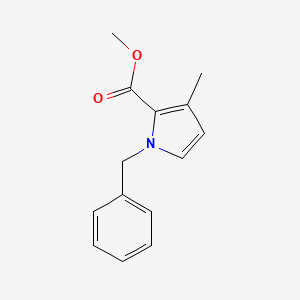
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclobutan]-3-one](/img/structure/B8474087.png)

